
2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate is a useful research compound. Its molecular formula is C23H21F3N4O7 and its molecular weight is 522.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Properties : A study conducted by Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, which showed significant antibacterial activity (K. Ramalingam et al., 2019).
Synthesis and QSAR Studies : Desai et al. (2008) conducted synthesis and QSAR studies of 4-Oxo-thiazolidines and 2-Oxo-azetidines as potential antibacterial agents, demonstrating their moderate to good activity against bacteria (N. Desai et al., 2008).
Antimicrobial and Hemolytic Agents : A paper by Rehman et al. (2016) discussed the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, revealing their activity as antimicrobial and hemolytic agents (A. Rehman et al., 2016).
Synthesis, Spectral Analysis, and Anti-Bacterial Study : Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and conducted spectral analysis and anti-bacterial studies, finding moderate to talented antibacterial activity (H. Khalid et al., 2016).
NMR Study of a Novel 1,3,4-Oxadiazole Derivative : Li Ying-jun (2012) reported the synthesis of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, with detailed structural determination by NMR techniques (Li Ying-jun, 2012).
Design, Synthesis, Characterization of Novel Benzophenone Fused Azetidinone Derivatives : Venkataravanappa et al. (2022) described the synthesis of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues with antimicrobial activities, demonstrating good inhibition against tested bacterial and fungal strains (Lakshmi Ranganatha Venkataravanappa et al., 2022).
Synthesis and Anticonvulsant Evaluation of Indoline Derivatives : Nath et al. (2021) explored the anticonvulsant activities of functionalized aryloxadiazole amine and benzothiazole acetamide derivatives, demonstrating significant anticonvulsant activity in various models (R. Nath et al., 2021).
In Silico Approach Towards Drug-likeness and Microbial Investigation : Pandya et al. (2019) synthesized a library of 2-substituted-1-(2-(5-((5-5-benzoyl-1H-benzo[d][1,2,3]triazole-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) acetamido)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acids, showing good to moderate activity against bacterial strains (K. Pandya et al., 2019).
Synthesis, Characterization and Antimicrobial Activity : Yata and Talagadadivi (2014) synthesized 4-phenyl-9-(5-phenyl-[1,3,4-oxadiazol-2-yl)-1,6-dithia-4,9-diaza-spiro-[4.4]-nonane-3,8-diones, demonstrating antimicrobial activity (Mahipal Reddy Yata et al., 2014).
For4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate" encompass a variety of areas, primarily focusing on the synthesis and evaluation of its derivatives for potential antibacterial and antimicrobial properties. Here are the key findings:
Antibacterial and Antimicrobial Properties
Synthesis and Antibacterial Activity : A study by Ramalingam, Ramesh, and Sreenivasulu (2019) involved the synthesis of derivatives related to the 1,3,4-oxadiazole class, focusing on their significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antimicrobial and Hemolytic Agents : A similar study conducted in 2016 by Rehman et al. synthesized N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, which demonstrated active antimicrobial properties against selected microbial species (Rehman et al., 2016).
Antimicrobial Evaluation : Gul et al. (2017) reported on the synthesis of 1,3,4-oxadiazole compounds, which were active against various microbial species, demonstrating their potential as antimicrobial agents (Gul et al., 2017).
Anti-bacterial Study of N-substituted Derivatives : Khalid et al. (2016) focused on the synthesis of N-substituted derivatives of 1,3,4-oxadiazole, which exhibited moderate to significant antibacterial activity (Khalid et al., 2016).
Other Applications
NMR Study of Derivatives : Li Ying-jun (2012) conducted an NMR study on a novel 1,3,4-Oxadiazole derivative, providing insights into the structural aspects of these compounds (Li Ying-jun, 2012).
In Silico Approach for Drug-likeness : Pandya et al. (2019) synthesized and characterized a library of related compounds, investigating their in silico ADME prediction properties and in vitro antibacterial and antifungal activity (Pandya et al., 2019).
Synthesis and Anticancer Evaluation : Ravinaik et al. (2021) designed and synthesized benzamides based on the 1,3,4-oxadiazole framework, evaluating their anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Propiedades
IUPAC Name |
2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3.C2H2O4/c22-21(23,24)30-17-8-6-16(7-9-17)25-19(29)13-28-11-15(12-28)20-26-18(27-31-20)10-14-4-2-1-3-5-14;3-1(4)2(5)6/h1-9,15H,10-13H2,(H,25,29);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYYVHZMNGCUCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

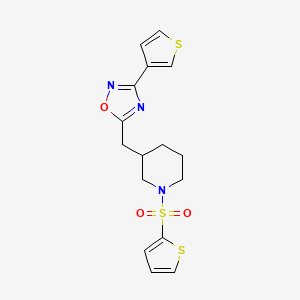
![1-(4-ethoxyphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2795030.png)
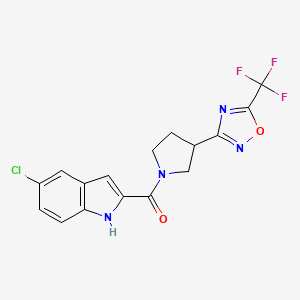
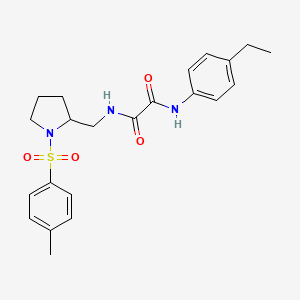
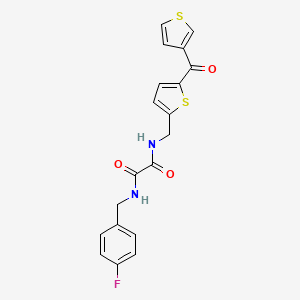
![4-chloro-N-[(5Z)-5-(2H-chromen-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2795036.png)
![5-((2-fluorobenzyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2795041.png)
![9-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2795042.png)
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2795043.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2795044.png)
![1-(benzylamino)-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol](/img/structure/B2795045.png)
![3-(1-(2-(2-methoxyphenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2795046.png)
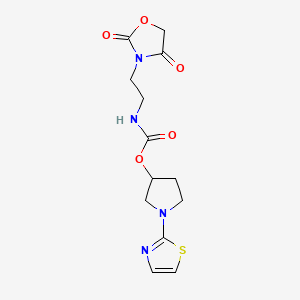
![(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis(diphenylphosphino)ferrocene](/img/structure/B2795050.png)